molecular formula C19H19NO B578524 (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine CAS No. 1329834-62-9

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine

Cat. No.: B578524
CAS No.: 1329834-62-9
M. Wt: 277.367
InChI Key: LLJKLSASLJIYAO-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO and its molecular weight is 277.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter is a key player in the regulation of serotonin levels in the brain, which is a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin by the neurons, thereby increasing the availability of serotonin in the synaptic cleft . This potentiation of serotonin activity leads to an increase in the signal transmitted between nerve cells .

Biochemical Pathways

The biochemical pathway primarily affected by ®-N-Didemethyl Dapoxetine is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing the signal transmission in the serotonergic pathway .

Pharmacokinetics

®-N-Didemethyl Dapoxetine is rapidly absorbed with maximum plasma concentrations occurring approximately 1-2 hours after tablet intake . The absolute bioavailability is 42% (range 15-76%), and dose proportional increases in exposure are observed between the 30 and 60 mg dose strengths . It is metabolized primarily by CYP2D6, CYP3A4, and flavin monooxygenase (FMO1) in the liver and kidneys . The elimination half-life is 1.5–1.6 hours, and it is excreted via the kidneys .

Result of Action

The action of ®-N-Didemethyl Dapoxetine results in a significant increase in ejaculatory latency when compared to placebo . This means that it can effectively delay ejaculation, making it a potential treatment for conditions like premature ejaculation .

Action Environment

The action of ®-N-Didemethyl Dapoxetine can be influenced by various environmental factors. For instance, the presence of food can modestly reduce the maximum plasma concentration and slightly delay the time for the compound to reach peak concentrations . Furthermore, the compound’s action may also be affected by the individual’s metabolic characteristics, such as the activity of the enzymes responsible for its metabolism .

Biochemical Analysis

Biochemical Properties

®-N-Didemethyl Dapoxetine interacts with various biomolecules, including enzymes and proteins. It binds onto the human transcript of the serotonin, norepinephrine (NE), and dopamine (DA) reuptake transporters, inhibiting their uptake . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

®-N-Didemethyl Dapoxetine has significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage . It influences cell function by reducing lipid peroxidation, caspase-3, and inflammatory mediators compared to ischemia/reperfusion-injured rats .

Molecular Mechanism

The mechanism of action of ®-N-Didemethyl Dapoxetine is primarily related to the inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . This results in an increase in serotonin’s action at the postsynaptic cleft, promoting delay in certain physiological responses .

Temporal Effects in Laboratory Settings

It is known that the compound has a rapid absorption and elimination rate, making it suitable for certain applications .

Metabolic Pathways

The metabolic pathways of ®-N-Didemethyl Dapoxetine involve its interaction with enzymes such as CYP2D6 and CYP3A4 in the liver, and FMO1 in the kidney . These interactions could potentially affect metabolic flux or metabolite levels.

Properties

IUPAC Name

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJKLSASLJIYAO-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742610
Record name (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147199-40-4
Record name (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.